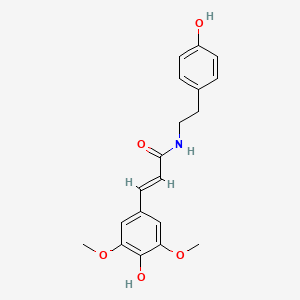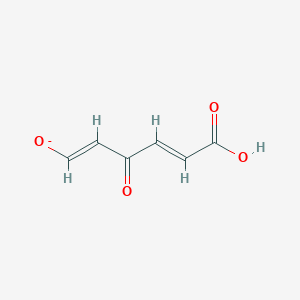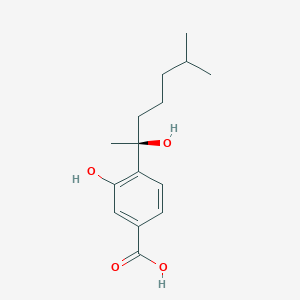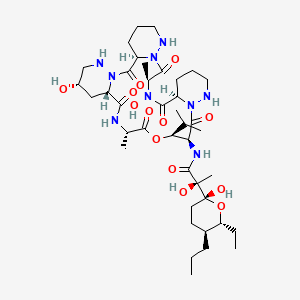
Dentigerumycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dentigerumycin is a natural product found in Pseudonocardia with data available.
Applications De Recherche Scientifique
Biosynthetic Pathways and Molecular Diversity
Dentigerumycin analogues are produced by Streptomyces sp. M41, isolated from South African termites. The complex molecular structures of these compounds, including both cyclic and linear peptides, are a result of nonribosomal peptide synthetase-polyketide synthase (NRPS/PKS) hybrid compounds. The genetic organization within the biosynthetic gene clusters accounts for the observed structural diversity, showcasing the intricate molecular pathways involved in the production of this compound and its analogues (Wyche et al., 2017).
Antiproliferative and Antimicrobial Activities
This compound E, discovered through the coculture of marine Streptomyces and Bacillus strains, is a new cyclic hexapeptide with significant biological activities. The molecule's antiproliferative and antimetastatic activities against human cancer cells highlight its potential in cancer therapy. The presence of functional groups like N-OH and carboxylic acid is essential for its biological activity, emphasizing the importance of specific molecular features for therapeutic applications (Shin et al., 2018).
Ecological Interactions and Molecular Exchange
In a study exploring multilateral symbiosis, this compound F, a bacterial-derived metabolite, was identified. This compound exhibits antimicrobial activity by selectively inhibiting FabH and disrupting fatty acid biosynthesis. The research on this compound F sheds light on the ecological interactions and molecular exchange occurring between symbiotic partners, demonstrating the compound's role in ecological balance and potential as an antimicrobial agent (Bae et al., 2021).
Symbiosis and Selective Antibiosis
A study of the ant-fungus symbiosis revealed that the bacterium associated with the ant Apterostigma dentigerum produces this compound. This compound selectively inhibits the associated parasitic fungus, highlighting its role in maintaining the symbiotic relationship by providing a selective antibiosis mechanism (Oh et al., 2009).
Propriétés
Formule moléculaire |
C40H67N9O13 |
|---|---|
Poids moléculaire |
882 g/mol |
Nom IUPAC |
(2S)-N-[(3R,10S,13R,20S,21S,24S,27S,29S)-11,29-dihydroxy-10,24-dimethyl-2,9,12,19,23,26-hexaoxo-21-propan-2-yl-22-oxa-1,7,8,11,17,18,25,31-octazatetracyclo[25.4.0.03,8.013,18]hentriacontan-20-yl]-2-[(2R,5S,6R)-6-ethyl-2-hydroxy-5-propyloxan-2-yl]-2-hydroxypropanamide |
InChI |
InChI=1S/C40H67N9O13/c1-8-12-24-15-16-40(59,62-29(24)9-2)39(7,58)38(57)45-30-31(21(3)4)61-37(56)22(5)44-32(51)28-19-25(50)20-43-48(28)34(53)26-13-10-17-41-46(26)33(52)23(6)49(60)35(54)27-14-11-18-42-47(27)36(30)55/h21-31,41-43,50,58-60H,8-20H2,1-7H3,(H,44,51)(H,45,57)/t22-,23-,24-,25-,26+,27+,28-,29+,30-,31-,39+,40+/m0/s1 |
Clé InChI |
BJUCZDYVLAQTFF-NABKGELOSA-N |
SMILES isomérique |
CCC[C@H]1CC[C@@](O[C@@H]1CC)([C@@](C)(C(=O)N[C@H]2[C@@H](OC(=O)[C@@H](NC(=O)[C@@H]3C[C@@H](CNN3C(=O)[C@H]4CCCNN4C(=O)[C@@H](N(C(=O)[C@H]5CCCNN5C2=O)O)C)O)C)C(C)C)O)O |
SMILES canonique |
CCCC1CCC(OC1CC)(C(C)(C(=O)NC2C(OC(=O)C(NC(=O)C3CC(CNN3C(=O)C4CCCNN4C(=O)C(N(C(=O)C5CCCNN5C2=O)O)C)O)C)C(C)C)O)O |
Synonymes |
dentigerumycin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


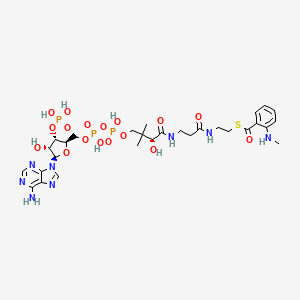
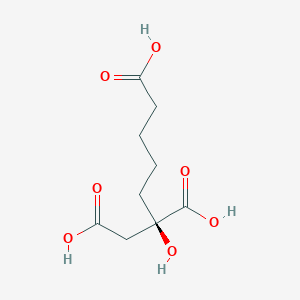
![5-fluoro-N-[(3R)-1-(1H-indol-5-ylmethyl)-3-pyrrolidinyl]-2-methylbenzenesulfonamide](/img/structure/B1262856.png)
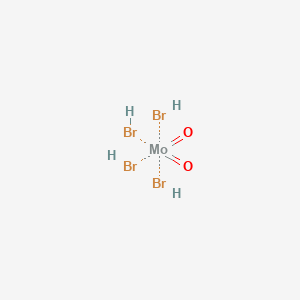
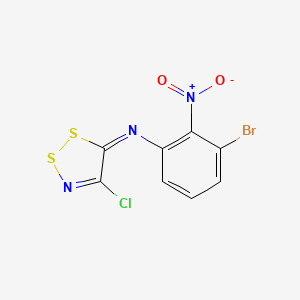
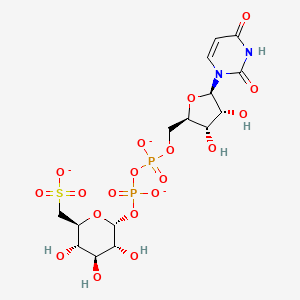
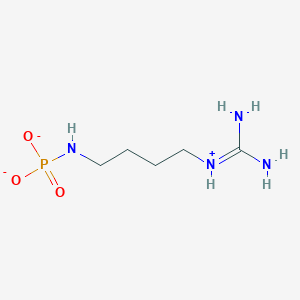
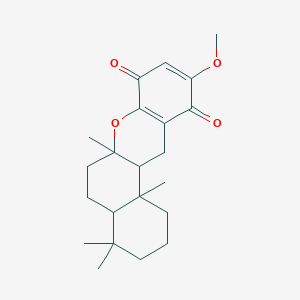
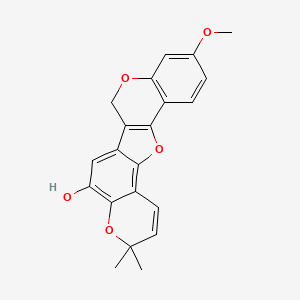
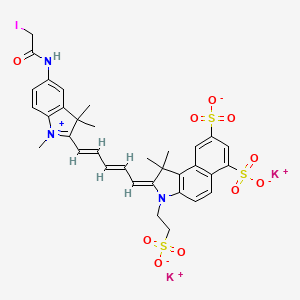
![N-[3-[(2,6-difluorophenyl)sulfonylamino]propyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1262867.png)
